molecular formula C11H16ClNO3 B2972439 methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride CAS No. 2225126-74-7

methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride

Cat. No.: B2972439
CAS No.: 2225126-74-7
M. Wt: 245.7
InChI Key: QXTOJVWYFWXJME-FJXQXJEOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then subjected to amination using an appropriate amine, followed by purification to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically obtained as a powder and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(1R)-1-aminoethyl]-2-methoxybenzoate hydrochloride
  • Ethyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride
  • Methyl 5-[(1S)-1-aminoethyl]-2-ethoxybenzoate hydrochloride

Uniqueness

Methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable in research applications where precise molecular interactions are critical .

Properties

IUPAC Name

methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-7(12)8-4-5-10(14-2)9(6-8)11(13)15-3;/h4-7H,12H2,1-3H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTOJVWYFWXJME-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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